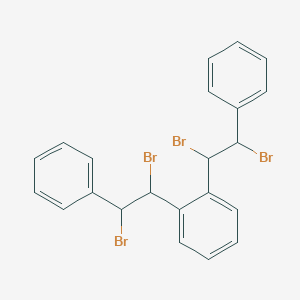

1,2-Bis(alpha,beta-dibromophenethyl)benzene

Description

1,2-Bis(alpha,beta-dibromophénéthyl)benzène: est un composé chimique de formule moléculaire C22H18Br4 et d'une masse moléculaire de 602.005 g/mol . Ce composé se caractérise par la présence d'atomes de brome liés à des groupes phénéthyl, qui sont à leur tour liés à un cycle benzénique. Il s'agit d'un produit chimique rare et unique, souvent utilisé dans la recherche en découverte précoce .

Propriétés

Numéro CAS |

18629-93-1 |

|---|---|

Formule moléculaire |

C22H18Br4 |

Poids moléculaire |

602.0 g/mol |

Nom IUPAC |

1,2-bis(1,2-dibromo-2-phenylethyl)benzene |

InChI |

InChI=1S/C22H18Br4/c23-19(15-9-3-1-4-10-15)21(25)17-13-7-8-14-18(17)22(26)20(24)16-11-5-2-6-12-16/h1-14,19-22H |

Clé InChI |

YSPIMIGNBZAYHT-UHFFFAOYSA-N |

SMILES canonique |

C1=CC=C(C=C1)C(C(C2=CC=CC=C2C(C(C3=CC=CC=C3)Br)Br)Br)Br |

Origine du produit |

United States |

Méthodes De Préparation

Voies de synthèse et conditions de réaction : Le 1,2-Bis(alpha,beta-dibromophénéthyl)benzène peut être synthétisé par un processus en plusieurs étapes impliquant la bromation de dérivés de phénéthylbenzène. La réaction implique généralement l'utilisation de brome ou de réactifs contenant du brome dans des conditions contrôlées pour assurer une bromation sélective aux positions souhaitées .

Méthodes de production industrielle : Bien que les méthodes de production industrielle spécifiques du 1,2-Bis(alpha,beta-dibromophénéthyl)benzène ne soient pas largement documentées, l'approche générale impliquerait la mise à l'échelle des méthodes de synthèse en laboratoire. Cela inclurait l'optimisation des conditions de réaction, l'utilisation de réactifs de qualité industrielle et la mise en œuvre de techniques de purification pour garantir un rendement et une pureté élevés .

Analyse Des Réactions Chimiques

4. Applications de la recherche scientifique

Le 1,2-Bis(alpha,beta-dibromophénéthyl)benzène a plusieurs applications dans la recherche scientifique :

Chimie : Utilisé comme bloc de construction pour la synthèse de molécules organiques plus complexes.

Biologie : Investigé pour ses interactions potentielles avec les molécules et les voies biologiques.

Médecine : Exploré pour ses propriétés thérapeutiques potentielles, bien que des applications spécifiques soient encore à l'étude.

Industrie : Utilisé dans le développement de matériaux avancés et de procédés chimiques.

5. Mécanisme d'action

Le mécanisme d'action du 1,2-Bis(alpha,beta-dibromophénéthyl)benzène implique son interaction avec des cibles moléculaires par l'intermédiaire de ses atomes de brome. Ces interactions peuvent conduire à diverses transformations chimiques, en fonction des conditions et des réactifs spécifiques utilisés. Les voies et les cibles moléculaires exactes sont encore à l'étude, mais la réactivité du composé est principalement due à la présence des atomes de brome.

Applications De Recherche Scientifique

1,2-Bis(alpha,beta-dibromophenethyl)benzene has several applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex organic molecules.

Biology: Investigated for its potential interactions with biological molecules and pathways.

Medicine: Explored for its potential therapeutic properties, although specific applications are still under research.

Industry: Utilized in the development of advanced materials and chemical processes.

Mécanisme D'action

The mechanism of action of 1,2-Bis(alpha,beta-dibromophenethyl)benzene involves its interaction with molecular targets through its bromine atoms. These interactions can lead to various chemical transformations, depending on the specific conditions and reagents used. The exact molecular pathways and targets are still under investigation, but the compound’s reactivity is primarily driven by the presence of the bromine atoms .

Comparaison Avec Des Composés Similaires

Composés similaires :

- 1,2-Bis(bromométhyl)benzène

- 1,2-Bis(dichlorophosphino)benzène

- 1,2-Bis(2-brométhyl)benzène

- 1,2-Bis(2,4,6-triméthylbenzoyl)benzène

Comparaison : Le 1,2-Bis(alpha,beta-dibromophénéthyl)benzène est unique en raison du positionnement spécifique des atomes de brome sur les groupes phénéthyl, ce qui lui confère une réactivité et des propriétés distinctes par rapport à d'autres composés similaires. Cette structure unique le rend précieux pour des applications synthétiques et des objectifs de recherche spécifiques .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.